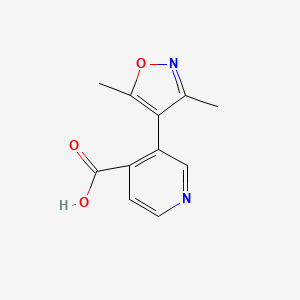

3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID

説明

特性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(7(2)16-13-6)9-5-12-4-3-8(9)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSVWDVJALNXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686977 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-31-8 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of terminal alkynes with nitrile oxides to form the isoxazole ring . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process .

化学反応の分析

Types of Reactions

3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the isonicotinic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

科学的研究の応用

3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3,5-DIMETHYLISOXAZOL-4-YL)ISONICOTINIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing protein 4 (BRD4), which plays a role in gene transcription and cell cycle regulation . The isoxazole moiety mimics acetyl-lysine, allowing it to bind to the bromodomain and disrupt its function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole-Carboxylic Acid Family

The compound belongs to a broader class of isoxazole derivatives with carboxylic acid functionalities. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Isoxazole-Carboxylic Acid Derivatives

Key Observations:

Substituent Effects: The 3,5-dimethylisoxazole group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability compared to unsubstituted isonicotinic acid. In contrast, isonicotinic acid undergoes hydroxylation at the 2- and 6-positions during microbial degradation, forming intermediates like 2-hydroxyisonicotinic acid and citrazinic acid .

Functional Group Impact: The carboxylic acid group enables coordination to metal ions, making these compounds candidates for metal-organic frameworks (MOFs). For example, 1,4-benzenedicarboxylate derivatives are widely used as linkers in MOFs due to their strong coordination and geometric versatility .

Physicochemical Properties: The longer carbon chain in 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (vs. acetic acid derivatives) increases lipophilicity, which could enhance membrane permeability in biological systems. However, the target compound’s pyridine ring may counterbalance this by improving aqueous solubility through hydrogen bonding.

生物活性

3-(3,5-Dimethylisoxazol-4-yl)isonicotinic acid (CAS No. 1261925-31-8) is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with dimethyl groups and an isonicotinic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a bioactive compound.

The biological activity of 3-(3,5-dimethylisoxazol-4-yl)isonicotinic acid is largely attributed to its interactions with various biological targets.

Target Interaction

- Bromodomains : The 3,5-dimethylisoxazole moiety can act as an acetyl-lysine mimic, displacing acetylated histone-mimicking peptides from bromodomains, which are critical for the regulation of gene transcription .

- Cellular Processes : The compound influences multiple biochemical pathways, potentially altering cellular signaling and proliferation.

Biochemical Pathways

Research indicates that oxazole derivatives, including this compound, can modulate key pathways involved in inflammation and cancer progression. They may inhibit specific enzymes or receptors that play a role in these processes .

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

- Antiproliferative Effects : Studies have shown that derivatives with the isoxazole structure can possess antiproliferative properties against cancer cell lines .

- Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

- Potential as Therapeutic Agents : The unique structure of 3-(3,5-dimethylisoxazol-4-yl)isonicotinic acid makes it a candidate for further development as a therapeutic agent in oncology and other fields .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 3-(3,5-dimethylisoxazol-4-yl)isonicotinic acid:

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Chromatography :

How do researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

Discrepancies in IC₅₀ values (e.g., BRD4 inhibition vs. kinase assays) may arise from:

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.5) or ATP concentration in enzymatic assays .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

- Data Normalization : Internal controls (e.g., β-galactosidase reporters) to account for cytotoxicity .

What in silico strategies predict the binding mode of this compound to epigenetic targets like BRD4?

Q. Advanced Research Focus

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with BRD4’s acetyl-lysine binding pocket. Key residues: Asn140, Tyr97 .

- MD Simulations : 100-ns simulations in explicit solvent (AMBER force field) validate stability of the ligand-protein complex .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., carboxylic acid group) for BRD4 selectivity .

What preclinical models are appropriate for evaluating pharmacokinetics and toxicity?

Q. Advanced Research Focus

- ADME Profiling :

- Toxicology :

How does the compound’s stability under varying pH and temperature conditions impact formulation?

Q. Advanced Research Focus

- pH Stability : Degradation studies (1–14 pH range, 37°C) show maximum stability at pH 6–7 (t₁/₂ >48 hours) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 220°C, suggesting lyophilization for long-term storage .

What structural analogs of this compound show improved selectivity for cancer-related targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。